2-(Diethylamino)pyridine-4-boronic acid pinacol ester
Description
Properties
IUPAC Name |
N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2/c1-7-18(8-2)13-11-12(9-10-17-13)16-19-14(3,4)15(5,6)20-16/h9-11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOPEIZUZKRUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301140842 | |
| Record name | 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1351231-77-0 | |
| Record name | 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351231-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinamine, N,N-diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301140842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Preparation and Catalyst Selection
The most widely adopted method involves coupling 4-halogen-2-(diethylamino)pyridine with bis(pinacolato)diboron (B₂pin₂) using palladium catalysts. The halogenated precursor, typically 4-bromo- or 4-iodo-2-(diethylamino)pyridine, undergoes Miyaura borylation under inert conditions.
Representative Procedure (adapted from):
A microwave vial is charged with 4-iodo-2-(diethylamino)pyridine (1.0 equiv, 0.5 mmol), B₂pin₂ (1.1 equiv), and potassium 2-ethylhexanoate (1.5 equiv) in ethyl acetate (2.5 M). Pd(AmPhos)₂Cl₂ (0.25 mol%) is added, and the mixture is stirred at 55°C for 18 hours. After quenching with 1M NaOH, extraction with ethyl acetate yields the crude product, which is purified via recrystallization from heptane.
Key Parameters (Table 1):
This method achieves 83% yield (GC purity >99%) but requires rigorous oxygen exclusion to prevent boronic acid oxidation.
Halogen-Magnesium Exchange Followed by Boronation
Grignard Reagent-Mediated Metallation
An alternative pathway employs halogen-magnesium exchange to generate a pyridylmagnesium intermediate, which reacts with pinacol boronic esters. Adapted from pyrazole synthesis in, this method avoids palladium but demands cryogenic conditions.
Procedure :
4-Iodo-2-(diethylamino)pyridine (1.0 equiv) is treated with tri-n-butylmagnesium-lithium (Bu₃MgLi, 1.1 equiv) in THF at -20°C. After 2 hours, dimethylamino pinacol borate (1.05 equiv) is added, and the mixture is warmed to 0°C. Acidic workup (acetic acid) followed by triethylamine-mediated cyclization in ethyl acetate affords the product in 76% yield.
Advantages :
Limitations :
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Requires strict temperature control (-20°C to 0°C)
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Lower functional group tolerance for sterically hindered substrates
BOC-Protected Intermediate Route
Protection-Deprotection Strategy
To enhance regioselectivity, 4-halogen-2-(diethylamino)pyridine is first protected as its N-BOC derivative. This approach, inspired by, directs boronation to the 4-position by blocking competing reaction sites.
Synthetic Sequence :
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BOC Protection : React 4-iodo-2-(diethylamino)pyridine with di-tert-butyl dicarbonate (BOC₂O) in THF (88% yield).
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Metallation-Boronation : Treat N-BOC-4-iodo-pyridine with Bu₃MgLi, followed by pinacol borate.
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Deprotection : Remove BOC group with HCl gas in EtOAc, yielding 2-(diethylamino)pyridine-4-boronic acid pinacol ester (79% overall yield).
Critical Observations :
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BOC protection suppresses side reactions at the diethylamino group
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HCl gas must be introduced below 20°C to prevent boronate hydrolysis
Comparative Analysis of Methodologies
Yield and Scalability
Table 2 : Method Comparison
| Method | Typical Yield (%) | Scalability (kg) | Purity (%) | Cost Index |
|---|---|---|---|---|
| Pd-Catalyzed Borylation | 83 | 0.1–5 | 99.5 | High |
| Halogen-Mg Exchange | 76 | 0.05–1 | 98.8 | Moderate |
| BOC-Mediated Route | 79 | 0.2–10 | 99.1 | Moderate |
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Pd-catalyzed methods dominate for small-scale, high-purity needs but face cost barriers at >1 kg scales.
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BOC-mediated routes offer better scalability but add two synthetic steps.
Optimization Strategies and Emerging Techniques
Solvent Engineering
Replacing ethyl acetate with 2-methyltetrahydrofuran improves yields by 8–12% due to enhanced boronate stability.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Protodeboronation: Common reagents include radical initiators and solvents such as methanol.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Protodeboronation: The major products are the corresponding hydrocarbons.
Scientific Research Applications
Organic Synthesis
2-(Diethylamino)pyridine-4-boronic acid pinacol ester is primarily utilized in organic synthesis for:
- Suzuki-Miyaura Coupling Reactions: This compound serves as a versatile reagent for forming biaryl compounds, which are crucial in pharmaceuticals and materials science .
- Synthesis of Complex Molecules: Its ability to form stable complexes enables the construction of complex organic architectures, facilitating drug discovery and development .
Medicinal Chemistry
The compound is investigated for its potential applications in:
- Drug Development: It plays a role in synthesizing bioactive molecules and pharmaceutical intermediates, contributing to the development of new therapeutics .
- Fluorescent Probes: The diethylamino group enhances the compound's fluorescence properties, making it suitable for use in biological imaging and sensing applications .
Material Science
In industrial applications, 2-(Diethylamino)pyridine-4-boronic acid pinacol ester is used for:
- Polymer Production: It is incorporated into polymeric materials to enhance their properties, such as conductivity and thermal stability.
- Electronic Components: The compound's reactivity allows for its use in synthesizing components for electronic devices, including OLEDs (Organic Light Emitting Diodes) .
Case Studies
Case Study 1: Synthesis of Biaryl Compounds
In a study published in Organic Letters, researchers demonstrated the efficacy of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester in synthesizing various biaryl compounds via Suzuki-Miyaura coupling. The study highlighted the compound's ability to react with a range of aryl halides under mild conditions, yielding high-purity products with good yields.
Case Study 2: Development of Fluorescent Sensors
A research team explored the use of this boronic ester as a fluorescent probe for detecting specific biomolecules. The study showed that the compound could selectively bind to target analytes, resulting in significant fluorescence enhancement, making it a promising candidate for bioimaging applications.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The reactivity and applications of pyridine-based boronic esters are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of structurally related compounds:
Substituent Diversity
- 3-Fluoro-2-(4-morpholino)pyridine-4-boronic acid pinacol ester (CAS 957198-29-7): Combines a fluorine atom (electron-withdrawing) and a morpholino group (electron-donating), creating a balanced electronic profile that may optimize both reactivity and pharmacokinetic properties .
- 2-(tert-Boc-amino)pyridine-4-boronic acid pinacol ester (CAS 1095708-32-9): Incorporates a Boc-protected amine, providing stability during synthesis while allowing deprotection for subsequent modifications .
Physical-Chemical Properties
Reactivity in Suzuki-Miyaura Coupling
- The diethylamino group in the target compound likely enhances electron density at the 4-position boronic ester, accelerating transmetallation steps in Suzuki reactions compared to electron-withdrawing substituents (e.g., bromine in ).
- Piperazinyl and morpholino substituents (e.g., ) may improve solubility in polar solvents, facilitating homogeneous reaction conditions.
- Halogenated analogs (e.g., bromine in ) are less reactive in coupling but serve as precursors for further functionalization via Buchwald-Hartwig amination or nucleophilic substitution.
Biological Activity
2-(Diethylamino)pyridine-4-boronic acid pinacol ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester is . Its structure includes a diethylamino group, a pyridine ring, and a boronic acid pinacol ester moiety, which contribute to its reactivity and biological interactions.
Synthesis
The synthesis of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester typically involves the following steps:
- Formation of Boronic Acid : The starting material is reacted with boron reagents to introduce the boronic acid functionality.
- Pinacol Ester Formation : The boronic acid is then converted to its pinacol ester form through a reaction with pinacol under acidic conditions.
- Final Adjustments : The diethylamino group is introduced via nucleophilic substitution reactions.
The biological activity of 2-(Diethylamino)pyridine-4-boronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various biological targets, including enzymes and receptors, potentially modulating their activity.
In Vitro Studies
Research has indicated that this compound exhibits significant activity against various cancer cell lines. For instance, in studies focusing on kinase inhibition, derivatives of pyridine boronic acids have shown promising results in inhibiting specific kinases involved in cancer progression .
Case Study 1: Kinase Inhibition
In a study investigating the inhibition of Aurora kinases, which are crucial for cell division, 2-(Diethylamino)pyridine-4-boronic acid pinacol ester derivatives demonstrated IC50 values in the low micromolar range. This suggests potential as an anti-cancer agent .
Case Study 2: Anti-inflammatory Properties
Another investigation highlighted the compound's anti-inflammatory effects through inhibition of specific pathways involved in inflammation. The detailed mechanism involved the modulation of cytokine release and suppression of inflammatory markers in vitro .
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 2-(Diethylamino)pyridine-4-boronic acid pinacol ester?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a palladium catalyst (e.g., Pd(dppf)Cl₂) facilitates coupling between a brominated pyridine derivative and a boronic ester under inert atmospheres (N₂ or Ar). Reaction conditions often involve 1,4-dioxane/water mixtures and bases like K₂CO₃ or Cs₂CO₃ at 80–110°C. Yields vary (23–94%) depending on substituents and purification methods .
Q. How is this compound characterized to confirm its structure and purity?
Characterization includes:
- Melting Point : 100–114°C (indicative of crystallinity and purity) .
- Spectroscopy : ¹H/¹³C NMR and LCMS for functional group verification.
- Chromatography : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether) to isolate pure fractions .
- LogP/Solubility : LogP ~1.57 (predicted) and solubility ~0.33 mg/mL in aqueous-organic solvents .
Q. What are the key solubility and stability considerations for handling this boronic ester?
The compound is sparingly soluble in polar solvents but dissolves in THF, dioxane, or DCM. Stability requires storage at 0–6°C under inert conditions to prevent hydrolysis of the boronic ester moiety. Avoid prolonged exposure to moisture or acidic/basic environments .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronic ester be optimized for higher yields?
Optimization strategies include:
- Catalyst Selection : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems .
- Base Choice : Cs₂CO₃ enhances reactivity in electron-deficient aryl halides compared to K₂CO₃ .
- Microwave Irradiation : Reduces reaction time (e.g., 1 h vs. 12 h) while maintaining yields .
- Purification : Use of preparative HPLC or recrystallization for challenging separations .
Q. What factors explain contradictory yield data in similar cross-coupling reactions?
Yield discrepancies arise from:
- Substituent Effects : Electron-withdrawing groups on the aryl halide reduce reactivity.
- Oxygen Sensitivity : Incomplete degassing leads to catalyst deactivation.
- Scale-Up Challenges : Poor mixing in larger batches affects heat/mass transfer .
Q. How can sensitive functional groups (e.g., amines) be preserved during derivatization?
- Protection/Deprotection : Use Boc or Fmoc groups for amines to prevent side reactions.
- Mild Conditions : Employ low-temperature (<50°C) reactions and avoid strong acids/bases.
- Inert Atmospheres : Minimize oxidation of boronic esters during multi-step syntheses .
Methodological Insights
- Reaction Setup : Always degas solvents (dioxane/H₂O) and use Schlenk techniques for oxygen-sensitive steps .
- Troubleshooting Low Yields : Screen alternative ligands (e.g., XPhos) or switch to Miyaura borylation for challenging substrates .
- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., DFT) to confirm regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
